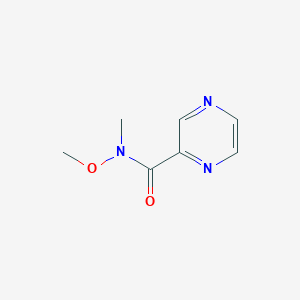

N-Methoxy-N-methylpyrazine-2-carboxamide

Description

N-Methoxy-N-methylpyrazine-2-carboxamide is a pyrazine derivative characterized by a carboxamide group at the 2-position of the pyrazine ring, with methoxy and methyl substituents on the amide nitrogen. Its molecular formula is C₇H₈ClN₃O₂ (for the 3-chloro variant, CAS 1223444-94-7), and it has a molecular weight of 201.61 g/mol . This compound belongs to a broader class of pyrazinecarboxamides, which are studied for their biological activities, including antimycobacterial and antifungal properties.

Properties

IUPAC Name |

N-methoxy-N-methylpyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-10(12-2)7(11)6-5-8-3-4-9-6/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIHLDFSGBWILSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=NC=CN=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20626923 | |

| Record name | N-Methoxy-N-methylpyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

317335-26-5 | |

| Record name | N-Methoxy-N-methylpyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methoxy-N-methylpyrazine-2-carboxamide typically involves the reaction of pyrazine-2-carboxylic acid with methoxyamine and methylamine under controlled conditions . The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction mixture is usually stirred at room temperature for several hours until the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions: N-Methoxy-N-methylpyrazine-2-carboxamide undergoes various chemical reactions, including:

Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles such as amines, thiols, and halides.

Major Products Formed:

Oxidation: N-oxide derivatives.

Reduction: Amine derivatives.

Substitution: Substituted pyrazine derivatives.

Scientific Research Applications

Scientific Research Applications of 6-Chloro-N-methoxy-N-methylpyrazine-2-carboxamide

6-Chloro-N-methoxy-N-methylpyrazine-2-carboxamide is a synthetic compound with diverse applications in chemistry, biology, medicine, and industry. Its molecular formula is C₈H₈ClN₃O₂ and its molecular weight is 201.62 g/mol. This compound is used as a building block in synthesizing complex molecules, a reagent in organic reactions, and an intermediate in producing specialty chemicals, agrochemicals, and pharmaceuticals. It has also been explored for its potential antimicrobial and anticancer properties. The compound's activity involves interactions with molecular targets, such as inhibiting enzymes, interacting with receptors, and modulating gene expression.

Preparation Methods

The synthesis of 6-Chloro-N-methoxy-N-methylpyrazine-2-carboxamide typically involves reacting 6-chloropyrazine-2-carboxylic acid with methoxyamine and methylamine under specific conditions. A typical process involves the following:

- Starting Material: 6-Chloropyrazine-2-carboxylic acid

- Reagents: Methoxyamine hydrochloride and methylamine

- Reaction Conditions: A coupling agent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and a base, such as triethylamine, in a solvent like dichloromethane

Industrial production optimizes similar synthetic routes for large-scale production using continuous flow reactors, automated synthesis systems, and stringent quality control. Byproducts may include substituted pyrazine derivatives, N-oxides, amines, and carboxylic acids.

6-Chloro-N-methoxy-N-methylpyrazine-2-carboxamide has potential biological activities, particularly in antimicrobial and anticancer research. Its biological activity is attributed to its interaction with various molecular targets:

- Enzyme Inhibition: The compound may inhibit enzymes involved in critical biochemical pathways, affecting cellular metabolism.

- Receptor Interaction: It can bind to specific cellular receptors, altering signal transduction pathways.

- Gene Expression Modulation: The compound might influence the expression of genes related to cell growth and apoptosis.

Antimicrobial Activity

Research indicates that this compound has antimicrobial properties, particularly against Mycobacterium tuberculosis. Its effectiveness has been demonstrated through Minimum Inhibitory Concentration (MIC) assays, showing comparable activity to established antitubercular agents.

Table 1: Antimicrobial Activity Against Mycobacterium tuberculosis

| Test | Result |

|---|---|

| MIC Assay | The compound showed significant activity against Mycobacterium tuberculosis, comparable to established antitubercular agents. |

| Clinical Studies | A study involving patients with drug-resistant tuberculosis showed that this compound could effectively augment existing treatment regimens, significantly reducing bacterial load within weeks. |

Anticancer Properties

Studies have explored the potential anticancer effects of this compound, which has been shown to inhibit the growth of various cancer cell lines, including non-small cell lung cancer (NSCLC) and renal cell carcinoma (RCC) . The mechanism involves targeting adenosine receptors, which are implicated in tumor growth and metastasis . Novel pyrazine compounds, including 6-Chloro-N-methoxy-N-methylpyrazine-2-carboxamide, target adenosine receptors (especially A1 and A2, particularly A2a) . Pharmaceutical compositions comprising these compounds are used as active ingredients in treating adenosine receptor (AR) associated diseases, such as NSCLC, RCC, prostate cancer, and breast cancer .

Table 2: Anticancer Activity Against Different Cell Lines

Case Studies

Several case studies have highlighted the efficacy of 6-Chloro-N-methoxy-N-methylpyrazine-2-carboxamide in clinical settings:

- Case Study on Tuberculosis Treatment: A study of patients with drug-resistant tuberculosis showed that this compound could be an effective addition to existing treatment regimens, significantly reducing bacterial load within weeks.

- Cancer Research Trials: Trials have investigated the compound's effect on non-small cell lung cancer and renal cell carcinoma, focusing on its mechanism involving adenosine receptors .

Fungicidal Evaluation

Mechanism of Action

The mechanism of action of N-Methoxy-N-methylpyrazine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in inhibiting certain enzymatic processes and disrupting cellular functions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrazinecarboxamides exhibit diverse pharmacological and physicochemical properties depending on substituents on the pyrazine ring and the amide nitrogen. Below is a detailed comparison of N-methoxy-N-methylpyrazine-2-carboxamide with structurally related analogs:

Structural Analysis

Note: *The 3-chloro variant of this compound is explicitly documented in .

Physicochemical Properties

- Lipophilicity :

- Melting Points :

Key Research Findings

Substituent Effects : Methoxy and methyl groups on the amide nitrogen reduce steric hindrance compared to aryl or benzyl groups, improving synthetic accessibility .

Activity Trends: Chloro and nitro substituents enhance antimycobacterial activity, while alkylamino chains improve pharmacokinetic profiles .

Limitations : N-Methoxy-N-methyl derivatives may exhibit lower thermal stability compared to bulkier analogs, limiting formulation options .

Biological Activity

N-Methoxy-N-methylpyrazine-2-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

This compound has the molecular formula C8H10N2O2 and a molecular weight of approximately 170.18 g/mol. It features a pyrazine ring with methoxy and methylcarboxamide functional groups, which contribute to its unique chemical reactivity and biological properties.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, leading to disrupted cellular functions.

- Receptor Interaction : It can bind to specific cellular receptors, modulating signal transduction pathways essential for various biological processes.

- Gene Expression Modulation : this compound may influence the expression of genes related to cell growth and apoptosis .

Antimicrobial Properties

Research indicates that this compound exhibits potential antimicrobial activity against various pathogens, including:

- Mycobacterium tuberculosis : The compound has shown promising antimycobacterial activity, with studies reporting minimum inhibitory concentrations (MIC) around 10 µM against M. tuberculosis H37Rv . This suggests its potential as a therapeutic agent in tuberculosis treatment.

- Other Bacteria : Similar compounds have demonstrated efficacy against Mycobacterium kansasii and other mycobacterial strains, indicating a broader spectrum of antimicrobial activity .

Anticancer Activity

This compound is also being investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through various pathways, although detailed mechanisms remain to be elucidated .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound and its derivatives:

- Synthesis and Evaluation : A study synthesized various pyrazine derivatives, including this compound, and evaluated their biological activities. The results indicated significant antimicrobial properties with low cytotoxicity in HepG2 cells .

- Structure-Activity Relationship (SAR) : Research has established SAR for similar compounds, highlighting how modifications in the pyrazine ring influence biological activity. This information is crucial for designing more effective derivatives .

- In Vivo Studies : Animal models have been utilized to assess the efficacy of this compound in treating infections caused by M. tuberculosis. Results from these studies support its potential as a lead compound for drug development .

Comparative Analysis

The following table summarizes the biological activities and characteristics of this compound compared to related compounds:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Cytotoxicity (HepG2) |

|---|---|---|---|

| This compound | Significant (MIC ~10 µM) | Promising | Low |

| 6-Chloro-N-methoxy-N-methylpyrazine-2-carboxamide | Significant | Moderate | Low |

| Other Pyrazine Derivatives | Variable | Limited | Variable |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.